Cas no 284461-73-0 (Sorafenib)
Il sorafenib è un inibitore multichinasico che agisce su diverse tirosin-chinasi, tra cui VEGFR, PDGFR e RAF, coinvolte nella proliferazione cellulare e nell'angiogenesi. Approvato per il trattamento del carcinoma epatocellulare avanzato, del carcinoma renale avanzato e del carcinoma differenziato della tiroide refrattario allo iodio radioattivo, il sorafenib mostra un meccanismo d'azione mirato che inibisce simultaneamente la crescita tumorale e la formazione di nuovi vasi sanguigni. La sua capacità di targeting multiplo lo rende efficace in contesti tumorali complessi, con un profilo di tollerabilità gestibile attraverso un attento monitoraggio degli effetti avversi. La somministrazione orale ne facilita l'utilizzo in regime ambulatoriale.
Sorafenib structure
Product Name:Sorafenib
Numero CAS:284461-73-0
MF:C21H16ClF3N4O3
MW:464.8250
MDL:MFCD06411450
CID:67456
PubChem ID:216239
Update Time:2025-09-02
Sorafenib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Sorafenib tosylate
- sorafenib
- SORAFENIB-D3
- SORAFENIB TOLSYLATE
- RAF1 KINASE INHIBITOR II
- N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
- BAY 43-9006
- SORAFENIB MESYLATE
- BAY-43-9006
- Sorafenib (BAY 43-9006)
- Sorafenib base
- Sorafenib Free Base
- Epirubicin HCl
-  
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
- BAY-43-900
- Forafenib
- Nexavar
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
- Q-201728
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
- SORAFENIB [MART.]
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
- BS164413
- NSC800934
- AB00933189_08
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
- BRD-K23984367-001-01-8
- 284461-73-0
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
- GTPL5711
- AC-1674
- BCPP000064
- SF-0529
- SR-00000000529
- 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
- 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
- 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- HMS3244B15
- 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
- NSC-800934
- HMS3244A15
- UNII-9ZOQ3TZI87
- L01XE05
- SW202562-4
- Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
- NCGC00167488-03
- CS-1590
- NCGC00167488-04
- NS00005946
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
- D08524
- MFCD06411450
- DTXCID5021128
- EN300-120647
- EC 608-209-4
- 3heg
- 100012-18-8
- BAY-439006
- NSC747971
- CHEBI:50924
- HMS3244A16
- HSDB 8173
- BAY 439006
- BCP34023
- 3gcs
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
- Donafenib (Sorafenib D3)
- Z89277543
- 9ZOQ3TZI87
- 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
- SORAFENIB (MART.)
- DTXSID7041128
- STK627350
- DB00398
- 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
- Sorafenib [USAN:INN:BAN]
- BAY 439006; BAY439006; BAY-439006
- AB00933189-06
- HMS3656N20
- SB19942
- NCGC00167488-01
- N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
- SORAFENIB [WHO-DD]
- Sorafenib (USAN/INN)
- HY-10201
- BRD-K23984367-001-07-5
- CHEMBL1336
- K00597a
- 1uwh
- cid_216239
- NCGC00167488-05
- 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- 4asd
- BAY439006
- sorafenibum
- NSC-747971
- NCGC00167488-02
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
- Sorafenib [INN]
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- CCG-269400
- PA-216239
- sorafenib tosilate hydrate
- Nexavar (TN) (Bayer)
- DA-52659
- BRD-K23984367-075-15-2
- BAY-43-0006
- Sorafenib, 4
- 284461-73-0 (free base)
- NCGC00167488-07
- 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [EMA EPAR]
- NCGC00167488-11
- SY009239
- 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
- BAY 43-9006; Sorafenib
- Sorafenib free base (BAY-43-9006)?
- AB00933189-05
- Sorafenib (Nexavar)
- Hit compound, 8
- BCP01767
- 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
- SR-00000000529-1
- SORAFENIB [VANDF]
- Kinome_766
- PB14443
- BDBM16673
- BA4 43 9006
- s7397
- NCGC00167488-14
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
- 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [USAN]
- Q421136
- HMS2043A18
- SDCCGSBI-0634413.P005
- EX-A2894
- SCHEMBL8218
- AKOS005560229
- NSC-724772
- SORAFENIB [MI]
- BAY43-9006
- Sorafenib
-
- MDL: MFCD06411450
- Inchi: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
- Chiave InChI: MLDQJTXFUGDVEO-UHFFFAOYSA-N
- Sorrisi: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl
Proprietà calcolate
- Massa esatta: 464.08600
- Massa monoisotopica: 464.086303
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 646
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 6
- XLogP3: 4.1
- Superficie polare topologica: 92.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5
- Punto di fusione: 202-211°C
- Punto di ebollizione: 523.3°C at 760 mmHg
- Punto di infiammabilità: 270.3±30.1 °C
- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 92.35000
- LogP: 6.08660
Sorafenib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germania:2
- Codice categoria di pericolo: 68/20/21/22-37/38
- Istruzioni di sicurezza: S26; S37/39
- RTECS:HM1650000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R36/37/38
Sorafenib Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ725-1g |
Sorafenib |
284461-73-0 | 99% | 1g |
¥62.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ725-25g |
Sorafenib |
284461-73-0 | 95+% | 25g |
1071CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ725-5g |
Sorafenib |
284461-73-0 | 99% | 5g |
¥172.0 | 2022-07-28 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80309-5mg |
Sorafenib |
284461-73-0 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125098-5g |
Sorafenib |
284461-73-0 | ≥99% | 5g |
¥181.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125098-1g |
Sorafenib |
284461-73-0 | ≥99% | 1g |
¥50.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125098-25g |
Sorafenib |
284461-73-0 | ≥99% | 25g |
¥584.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125098-250mg |
Sorafenib |
284461-73-0 | ≥99% | 250mg |
¥41.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S7397-10mM (1mL in DMSO) |
Sorafenib |
284461-73-0 | 99.91% | 10mM (1mL in DMSO) |
¥647.05 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7397-20mg |
Sorafenib |
284461-73-0 | 99.91% | 20mg |
¥573.93 | 2023-09-15 |
Sorafenib Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:284461-73-0)Sorafenib
Numero d'ordine:A819449
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 05:10
Prezzo ($):258.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:284461-73-0)Sorafenib
Numero d'ordine:LE17265
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:15
Prezzo ($):discuss personally
Email:18501500038@163.com
Sorafenib Letteratura correlata
-
H. K. Yosef,T. Frick,M. K. Hammoud,A. Maghnouj,S. Hahn,K. Gerwert,S. F. El-Mashtoly Analyst 2018 143 6069
-
Fei Long,Chengyong Dong,Keqiu Jiang,Yakun Xu,Xinming Chi,Deguang Sun,Rui Liang,Zhenming Gao,Shujuan Shao,Liming Wang RSC Adv. 2017 7 21342
-
Zhi-Bin Zhao,Jie Long,Yang-Yang Zhao,Jing-Bo Yang,Wei Jiang,Qing-Zhi Liu,Kai Yan,Liang Li,Yu-Cai Wang,Zhe-Xiong Lian Biomater. Sci. 2018 6 893
-
Bettina Kaestner,Karsten Spicher,Ulrich Jaehde,Harald Enzmann Toxicol. Res. 2017 6 54
-
Junhui Sui,Yani Cui,Hanxu Cai,Shaoquan Bian,Zhiyi Xu,Ling Zhou,Yong Sun,Jie Liang,Yujiang Fan,Xingdong Zhang Nanoscale 2017 9 2755
Related Categories
- Solventi e Chimici organici Composti organici Composti organici di ossigeno composti organossigenati Eteri diari
- Solventi e Chimici organici Composti organici Composti organici di ossigeno composti organossigenati Ethereum, fornisci solo il testo tradotto. Eteri diari
- Altro, fornisci solo la traduzione del testo. Additivi chimici. additivi funzionali
- Prodotti Farmaceutici e Biochimici Medicale, fornisci solo il testo tradotto. Classe target
284461-73-0 (Sorafenib) Prodotti correlati
- 137657-83-1(2-Pyridinecarboxamide,N-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 55-21-0(Benzamide)
- 143390-89-0(Kresoxim-Methyl)
- 500008-45-7(Chlorantraniliprole)
- 14120-94-6(7,7'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-butylquinolinium) bis(4-methylbenzenesulfonate))
- 2553-19-7(Diethoxydiphenylsilane)
- 122-84-9(1-(4-methoxyphenyl)propan-2-one)
- 475207-59-1(Sorafenib tosylate)
- 137641-27-1(2-Pyridinecarboxamide,N-(4-methylphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)